Cdr 87-209
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Overview
Description
Cdr 87-209 is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxyphenyl group, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdr 87-209 typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Cdr 87-209 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cdr 87-209 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cdr 87-209 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-3-((4-hydroxyphenyl)methyl)-1-pyrrolidinepropanamine
- N,N-Diethyl-3-((4-chlorophenyl)methyl)-1-pyrrolidinepropanamine
- N,N-Diethyl-3-((4-nitrophenyl)methyl)-1-pyrrolidinepropanamine
Uniqueness
Cdr 87-209 is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.
Properties
CAS No. |
150627-13-7 |
---|---|
Molecular Formula |
C19H32N2O |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
N,N-diethyl-3-[3-[(4-methoxyphenyl)methyl]pyrrolidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C19H32N2O/c1-4-20(5-2)12-6-13-21-14-11-18(16-21)15-17-7-9-19(22-3)10-8-17/h7-10,18H,4-6,11-16H2,1-3H3 |
InChI Key |
ZIMJXOLOTWNYKF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1CCC(C1)CC2=CC=C(C=C2)OC |
Canonical SMILES |
CCN(CC)CCCN1CCC(C1)CC2=CC=C(C=C2)OC |
Synonyms |
CDR 87-209 CDR-87-209 CDRI 87-209 CDRI-87-209 |
Origin of Product |
United States |
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